molecular formula C17H22N2O5 B581488 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate CAS No. 1228675-25-9

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

Cat. No.: B581488
CAS No.: 1228675-25-9
M. Wt: 334.372
InChI Key: ZDJQTZMJNLNEGZ-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzyl and tert-butyl groups, as well as two ester functionalities. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl and tert-butyl esters under controlled conditions. One common method involves the use of diisobutylaluminium hydride in dichloromethane at -78°C, followed by the addition of water and Rochelle salt to quench the reaction . The reaction is then brought to room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium tetrahydroborate in methanol and dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms of the ester functionalities.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medicinal uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and piperazine ring allow it to interact with various enzymes and receptors, potentially modulating their activity. detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate: Known for its unique ester functionalities and piperazine ring.

    This compound analogs: Compounds with similar structures but different substituents on the piperazine ring or ester groups.

Uniqueness

This compound stands out due to its specific combination of benzyl and tert-butyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJQTZMJNLNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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